molecular formula C20H23FN2O2S B2693896 2-(1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,3,4-tetrahydroisoquinoline CAS No. 2034308-53-5

2-(1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,3,4-tetrahydroisoquinoline

Katalognummer: B2693896
CAS-Nummer: 2034308-53-5
Molekulargewicht: 374.47
InChI-Schlüssel: YXGMODDJJHGXMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Context of Tetrahydroisoquinoline (THIQ) Research

Tetrahydroisoquinoline alkaloids have been studied since the late 19th century, with early isolation from natural sources such as Erythrina species and opium poppies. These compounds gained prominence due to their diverse pharmacological profiles, including antitumor, antimicrobial, and neuroactive properties. The foundational synthesis of THIQ cores relied on classical methods like the Pictet-Spengler reaction, which facilitates cyclization between β-arylethylamines and carbonyl compounds. For example, Bischler-Napieralski cyclization and subsequent reductions enabled access to protoberberine alkaloids, illustrating the adaptability of THIQ synthesis. By the mid-20th century, synthetic efforts expanded to include chiral auxiliaries and transition-metal catalysts, enabling enantioselective routes to complex THIQ derivatives.

Emergence of Sulfonyl-Linked THIQ-Pyrrolidine Hybrids

The integration of sulfonyl groups into THIQ frameworks emerged as a strategy to modulate pharmacokinetic properties and enhance target engagement. Sulfonamides, known for their metabolic stability and hydrogen-bonding capacity, were first appended to THIQ scaffolds in the early 2000s. The compound 2-(1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,3,4-tetrahydroisoquinoline exemplifies this approach, combining a fluorinated aromatic sulfonamide with a pyrrolidine-THIQ hybrid. This design capitalizes on the electron-withdrawing effects of the sulfonyl group to stabilize the molecule against enzymatic degradation while the fluorine atom improves lipophilicity and blood-brain barrier penetration.

Current Research Landscape and Significance

Recent studies highlight the compound’s antifungal efficacy against Aspergillus spp. and Botrytis cinerea, with MIC values comparable to commercial agents. Synthetic advancements include Preyssler heteropolyacid-catalyzed routes, achieving yields up to 91% under mild conditions. Structural characterization via NMR and X-ray crystallography confirms the sp³-hybridized nitrogen in the THIQ core and the planar geometry of the sulfonamide group. Computational analyses, such as Density Functional Theory (DFT), predict reactive sites at the sulfonyl oxygen and fluorinated aryl ring, aligning with experimental observations of electrophilic substitution patterns.

Theoretical Framework for Structure-Function Relationships

The bioactivity of this hybrid compound is governed by three structural elements:

  • THIQ Core : The saturated six-membered ring provides a conformational scaffold for hydrophobic interactions with protein binding pockets.
  • Sulfonyl-Pyrrolidine Linker : The sulfonamide group enhances water solubility via polar interactions, while the pyrrolidine ring introduces torsional flexibility, enabling adaptation to diverse enzymatic environments.
  • 4-Fluoro-2-methylphenyl Group : The fluorine atom induces electron-deficient regions on the aromatic ring, facilitating π-π stacking with tyrosine residues in target proteins.

Table 1: Key Synthetic Methods for THIQ-Pyrrolidine Hybrids

Method Conditions Yield (%) Reference
Preyssler-catalyzed alkylation CH₃CN, 25°C, 12h 91
Bischler-Napieralski cyclization POCl₃, reflux 78
Reductive amination NaBH₃CN, MeOH, 0°C 85

The stereoelectronic effects of substituents critically influence bioactivity. For instance, electron-withdrawing groups on the sulfonamide enhance antifungal potency by increasing electrophilicity at the sulfur center. Conversely, bulky substituents on the pyrrolidine ring improve metabolic stability but may reduce membrane permeability. These insights guide rational design principles for next-generation THIQ hybrids.

Eigenschaften

IUPAC Name

2-[1-(4-fluoro-2-methylphenyl)sulfonylpyrrolidin-3-yl]-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O2S/c1-15-12-18(21)6-7-20(15)26(24,25)23-11-9-19(14-23)22-10-8-16-4-2-3-5-17(16)13-22/h2-7,12,19H,8-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXGMODDJJHGXMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC(C2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

2-(1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that exhibits significant potential in various biological applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound features a tetrahydroisoquinoline core linked to a pyrrolidine ring and a sulfonyl moiety. Its molecular formula is C20H23FN2O2SC_{20}H_{23}FN_2O_2S with a molecular weight of 374.5 g/mol . The presence of the sulfonyl group is particularly noteworthy as it often contributes to the biological activity of sulfonamide compounds.

Pharmacological Properties

Research indicates that compounds structurally similar to 2-(1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,3,4-tetrahydroisoquinoline exhibit a range of biological activities including:

  • Anticancer Activity : Tetrahydroisoquinoline derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Anti-inflammatory Effects : Similar compounds have demonstrated the ability to modulate inflammatory pathways by inhibiting key signaling molecules such as NF-κB and IRF3, which are crucial in the immune response .
  • Antimicrobial Properties : The compound's structural characteristics suggest potential antimicrobial activity, which is being actively researched.

The biological activity of 2-(1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,3,4-tetrahydroisoquinoline may involve multiple mechanisms:

  • Inhibition of Signaling Pathways : The compound may inhibit the activation of nuclear factor-kappa B (NF-κB) and interferon regulatory factor 3 (IRF3) pathways, which are essential for inflammatory responses .
  • Interaction with Biological Targets : It is hypothesized that this compound interacts with various enzymes and receptors involved in cancer progression and inflammation. Molecular docking studies could elucidate its binding affinities and mechanisms of action.

Research Findings

Recent studies have highlighted the potential of this compound in therapeutic applications. For instance:

  • Case Study on Inflammatory Response : A study evaluated the effects of a related pyrrolidine compound on Toll-like receptor (TLR) signaling pathways. The findings suggested that it could suppress inflammatory markers and provide a new avenue for anti-inflammatory drug development .

Comparative Analysis

The following table summarizes some biological activities associated with structurally similar compounds:

Compound NameActivity TypeMechanism
Tetrahydroisoquinoline DerivativesAnticancerInduces apoptosis
Pyrrolidine SulfonamidesAnti-inflammatoryInhibits NF-κB signaling
Fluorinated SulfonamidesAntimicrobialDisrupts bacterial cell wall synthesis

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonyl Modifications

2-((4-Fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline (CAS 313981-60-1)
  • Structure: Lacks the pyrrolidine moiety, with the sulfonyl group directly attached to tetrahydroisoquinoline.
  • Molecular Weight : 291.34 g/mol vs. ~380–420 g/mol for the target compound.
  • Properties : Reduced steric bulk may improve membrane permeability but limit target specificity compared to the pyrrolidine-containing analogue .
2-[1-(5-Fluoro-1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]-1,2,3,4-tetrahydroisoquinoline (BG14488, CAS 2034486-86-5)
  • Structure : Replaces the sulfonyl group with a benzothiophene-carbonyl moiety on pyrrolidine.
  • However, the absence of a sulfonyl group could reduce solubility .

Tetrahydroisoquinoline Derivatives with Simplified Substituents

2-Phenyl-1,2,3,4-tetrahydroisoquinoline
  • Structure: Basic tetrahydroisoquinoline with a phenyl group.
  • Applications : Used as a building block in alkaloid synthesis. Lower molecular weight (223.31 g/mol) improves synthetic accessibility but limits pharmacological activity due to lack of functional groups .
1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline (CAS 1017125-85-7)
  • Structure : Fluorine substitution on the phenyl ring enhances electronic effects without added complexity.

Complex Derivatives from Patent Literature

Example 5 and 6 (European Patent)
  • Structure: Tetrahydroisoquinoline-pyrrolidine hybrids with bromo, thiazole-carbonyl, and cyclohexane-carboxylic acid groups.
  • Key Differences : Larger molecular frameworks (e.g., ~600–700 g/mol) suggest applications in targeted protein degradation or allosteric modulation. The target compound’s 4-fluoro-2-methylphenyl sulfonyl group may offer better pharmacokinetics than bulkier substituents .
BCL-XL Inhibitor (PDB: Compound 15)
  • Structure: Tetrahydroisoquinoline-6-carbonyl linked to a biphenylmethyl group and sulfonylpropanoic acid.
  • Activity: Demonstrates nanomolar affinity for BCL-XL. The target compound’s pyrrolidine-sulfonyl group may mimic this binding but with reduced off-target effects due to fluorine substitution .

Comparative Analysis Table

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Applications
Target Compound Tetrahydroisoquinoline-pyrrolidine 4-Fluoro-2-methylphenyl sulfonyl ~380–420* Enhanced solubility, potential kinase/BCL inhibition
313981-60-1 Tetrahydroisoquinoline 4-Fluorophenyl sulfonyl 291.34 Intermediate for sulfonamide drug design
BG14488 Tetrahydroisoquinoline-pyrrolidine 5-Fluoro-benzothiophene carbonyl 380.48 Aromatic interactions in enzyme binding
2-Phenyl-THIQ Tetrahydroisoquinoline Phenyl 223.31 Alkaloid synthesis scaffold
BCL-XL Inhibitor Tetrahydroisoquinoline-carbonyl Biphenylmethyl, sulfonylpropanoic acid ~700* Apoptosis regulation in cancer therapy

*Estimated based on structural similarity.

Research Findings and Implications

  • Synthetic Challenges : The target compound’s sulfonylation and pyrrolidine coupling steps require precise regioselectivity, as seen in analogues from and .
  • Pharmacological Potential: Fluorine and sulfonyl groups synergistically improve metabolic stability and solubility, making it superior to non-fluorinated derivatives like BG14488 .
  • Target Specificity: Compared to simpler tetrahydroisoquinolines (e.g., 2-phenyl-THIQ), the pyrrolidine-sulfonyl motif may enable selective interactions with anti-apoptotic proteins like BCL-XL .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.